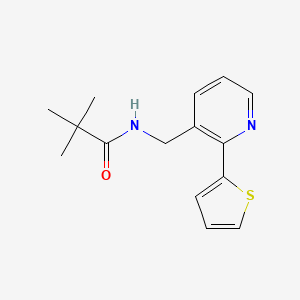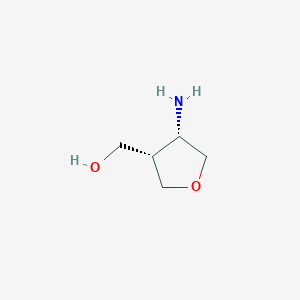
((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol
Descripción general
Descripción
((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol: is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an aminotetrahydrofuran ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
The compound ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol, also known as [(3S,4S)-4-aminooxolan-3-yl]methanol, has been identified as a herbicidal mode-of-action inhibitor . It has also been tested against alpha-glucosidase activity , suggesting that it may have potential as an antidiabetic agent.
Mode of Action
Its role as a herbicidal mode-of-action inhibitor suggests that it may interfere with the normal functioning of certain enzymes or biochemical processes essential for plant growth . As an alpha-glucosidase inhibitor, it would act by blocking the enzyme alpha-glucosidase, which breaks down carbohydrates into simple sugars. This would slow down carbohydrate digestion, reducing the rise in blood sugar levels after a meal .
Biochemical Pathways
Given its potential role as an alpha-glucosidase inhibitor, it may impact carbohydrate metabolism
Result of Action
As a potential alpha-glucosidase inhibitor, it could help to control blood sugar levels in individuals with diabetes by slowing down carbohydrate digestion . As a herbicidal mode-of-action inhibitor, it may interfere with the growth and development of plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected tetrahydrofuran derivative.
Amination: The protected tetrahydrofuran undergoes amination using reagents like ammonia or amines under controlled conditions.
Deprotection: The final step involves deprotecting the intermediate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Metabolic Pathways: Studied for its role in various metabolic pathways.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing therapeutic agents for various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Comparación Con Compuestos Similares
- [(1S,3S,4S)-4-amino-2,2,3-trimethylcyclohexyl]methanol
- [(3S,4S)-3-(dimethylamino)-1-(1H-indol-4-ylmethyl)hexahydro-4-pyridinyl]methanol
- (S)-(1R,3S,4S)-3,4-dimethylcyclohexylmethanol
Comparison:
- Structural Differences: While these compounds share similar functional groups, their overall structures differ, leading to variations in their chemical and biological properties.
- Unique Properties: ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol’s unique aminotetrahydrofuran ring distinguishes it from other similar compounds, contributing to its specific reactivity and potential applications.
Propiedades
IUPAC Name |
[(3S,4S)-4-aminooxolan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354427-84-1 | |
| Record name | rac-[(3R,4R)-4-aminooxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2802686.png)
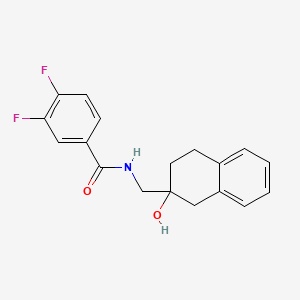
![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)
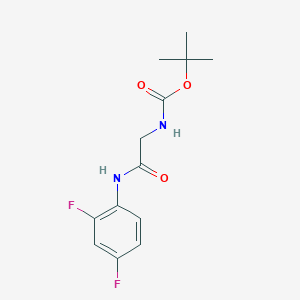
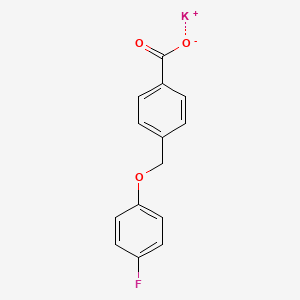
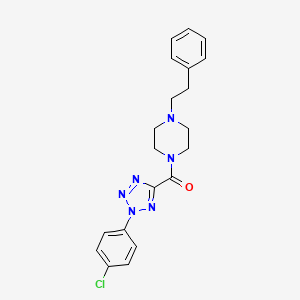
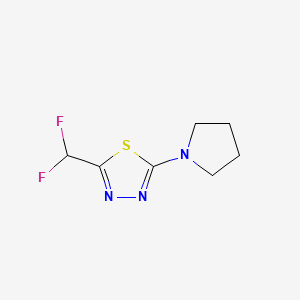
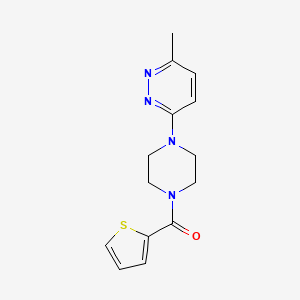
![3-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2802698.png)
![N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B2802699.png)

![Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2802702.png)
